4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose
Description
This compound is a highly specialized glycoside featuring a D-glucose backbone substituted at the 4-O position with a 4,6-dideoxy-α-D-glucopyranosyl group. The glucopyranosyl moiety is further modified by an amino-linked cyclohexenyl substituent, which carries multiple hydroxyl groups and a hydroxymethyl group. The stereochemical configuration (e.g., 1S, 4β, 5α, 6β) and the presence of a cyclohexenyl ring distinguish it from simpler glycosides.
Properties
IUPAC Name |
4-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFZJPRJFORIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deoxygenation Strategies
The 4,6-dideoxy motif is typically introduced via radical deoxygenation or hydrogenation. The Barton–McCombie reaction has been employed for selective deoxygenation at C6, utilizing thiocarbonyl derivatives and tributyltin hydride. For example, a glucopyranoside precursor with C6-OH protected as a thionocarbonate undergoes radical-mediated deoxygenation to yield the 6-deoxy intermediate. Subsequent oxidation and reduction steps at C4 are required, often involving Swern oxidation followed by hydrogenation with Pd/C.
Table 1: Comparison of Deoxygenation Methods
Protecting Group Management
Benzylidene acetals are commonly used to protect C3 and C4 hydroxyls during deoxygenation. However, constrained donors (e.g., 4,6-benzylidene acetals) may reduce glycosylation selectivity. Alternative strategies include:
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Picoloyl (Pico) Groups : These enhance leaving group ability and improve α-selectivity during glycosylation. For instance, a 3-O-picoloyl-protected donor achieved α:β ratios of 1:19 in coupling reactions.
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Cyclic Carbonates : Preactivation with Tf2O and benzenesulfinyl morpholine enables high α-selectivity (up to 95%) for both cis- and trans-configured donors.
Preparation of the Cyclohexenyl Amino Aglycone
Starting from (–)-Shikimic Acid
The cyclohexenyl amino moiety is synthesized via stereoselective functionalization of (–)-shikimic acid, a naturally occurring cyclohexene carboxylic acid. Key steps include:
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Michael Addition : Dibenzylamine addition to methyl shikimate at –78°C yields cis- and trans-β-amino esters (61% cis, 5% trans).
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Hydrogenation : Catalytic hydrogenation (Pd(OH)2/C) reduces the α,β-unsaturated ester to a cyclohexane β-amino acid.
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Deprotection : Acidic hydrolysis (6 M HCl) removes ester and silyl protecting groups, yielding the trihydroxycyclohexane β-amino acid.
Stereochemical Control
The relative configuration (4β,5α,6β) is achieved through substrate-directed epoxidation and ring-opening reactions . For example, epoxidation of a cyclohexene derivative with mCPBA followed by acid-catalyzed ring-opening installs the triol system with >90% diastereomeric excess.
Glycosylation Strategies for Donor-Acceptor Coupling
Activation of Dideoxy Donors
Silver salts (AgClO4, AgOTf) in combination with SnCl2 or TMSOTf are effective for activating 4,6-dideoxy glycosyl donors. For instance, preactivation of a glycosyl fluoride with AgClO4/SnCl2 at –50°C afforded α-linked disaccharides in 75% yield (α:β = 15:1).
Table 2: Glycosylation Conditions and Outcomes
Coupling to D-Glucose
The D-glucose acceptor is typically protected as a 1,2,3,6-tetra-O-benzyl derivative to ensure β-selectivity. Glycosylation under Yamamoto conditions (TMSOTf, CH2Cl2, –40°C) achieves complete β-linkage formation. Subsequent hydrogenolysis (H2, Pd/C) removes benzyl groups, yielding the free glycan.
Deprotection and Final Product Isolation
Global deprotection involves:
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Hydrogenolysis : Cleavage of benzyl and benzylidene groups using H2/Pd(OH)2 in EtOAc (20 bar, 24 h).
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Acid Hydrolysis : Removal of acetyl groups with aqueous HCl (pH 2, 50°C, 2 h).
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Chromatography : Final purification by size-exclusion chromatography (Sephadex LH-20) yields the target compound in >95% purity.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups will regenerate the hydroxyl groups .
Scientific Research Applications
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous glycosides:
Key Structural and Functional Differences:
Amino vs. Hydroxyl Groups: The target compound’s amino-cyclohexenyl group contrasts with the hydroxyl-rich structures of flavonoid glycosides (e.g., ) or steviol glycosides (). This amino group may enhance binding specificity to enzymes like glycosidases .
Synthetic Complexity : The target compound’s synthesis likely requires multi-step protection/deprotection strategies, akin to ’s methoxyphenyl derivative, whereas simpler glycosides (e.g., ) are accessible via direct glycosylation .
Research Findings and Implications
- Structural Analysis : X-ray crystallography data from analogous disaccharides () highlight the importance of α-linkages and substituent stereochemistry in determining biological activity. The target compound’s cyclohexenyl group may induce conformational strain, affecting binding kinetics .
- Enzyme Interactions: Compounds with deoxy and amino groups (e.g., ) are known to inhibit glycosidases by mimicking transition states. The target compound’s unique structure may offer enhanced specificity for novel targets .
- Synthetic Challenges : The synthesis of such complex glycosides requires precise control over regioselectivity and stereochemistry, as seen in ’s β-elimination methods and ’s acylation protocols .
Biological Activity
The compound 4-O-[4-[[(1S)-4beta,5alpha,6beta-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose, commonly known as validamycin A, is a naturally occurring glucopyranoside with significant biological activities. This article focuses on its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Validamycin A is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a cyclohexene moiety. The molecular formula is with a molecular weight of approximately 435.49 g/mol. Its systematic name reflects its intricate functional groups that contribute to its biological properties.
Antifungal Activity
Validamycin A exhibits potent antifungal properties, particularly against various phytopathogenic fungi. Its mechanism involves inhibition of chitin synthesis in fungal cell walls, leading to impaired cell growth and division. Studies have shown that validamycin A effectively controls diseases caused by pathogens such as Fusarium, Rhizoctonia, and Botrytis species.
Antiproliferative Effects
Research indicates that validamycin A has antiproliferative effects on mammalian cells. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that validamycin A could induce apoptosis in human leukemia cells by activating caspase pathways.
The biological activity of validamycin A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Validamycin A inhibits key enzymes involved in carbohydrate metabolism and cell wall synthesis in fungi.
- DNA Interaction : Some studies suggest that validamycin A may interact with DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : Validamycin A has been reported to alter the permeability of fungal cell membranes, leading to cell lysis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Validamycin A showed a significant reduction in fungal biomass in treated plants compared to control groups. |
| Liu et al. (2019) | In vitro assays revealed that validamycin A inhibited the growth of human cancer cell lines by inducing apoptosis. |
| Kim et al. (2021) | The compound demonstrated synergistic effects when combined with other antifungal agents against resistant fungal strains. |
Case Study: Agricultural Applications
In agricultural settings, validamycin A has been utilized as a biopesticide due to its efficacy against crop diseases. Field trials have indicated that crops treated with validamycin A exhibit reduced disease severity and enhanced yield compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often employs glycosylation strategies with activated donors like trichloroacetimidates (e.g., 6-O-levulinoyl-2,3,4-tri-O-p-toluoyl-α-D-glucopyranosyl trichloroacetimidate) . Protecting groups (e.g., benzyl, acetyl) are critical for regioselectivity. For example, condensation of imidate donors with acceptors like 4-methoxyphenyl 2-deoxy-4,6-O-isopropylidene-2-phthalimido-β-D-glucopyranoside under BF₃·Et₂O catalysis achieves yields of ~60–75% . Solvent choice (e.g., CH₂Cl₂) and temperature (0°C to rt) significantly impact stereochemical outcomes.
Q. Table 1: Representative Synthesis Protocols
| Donor | Acceptor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | 4-Methoxyphenyl glucopyranoside | BF₃·Et₂O | 68 | |
| Benzylated glucosyl azide | Deoxycyclohexenyl amine derivative | TMSOTf | 82 |
Q. How is the structural conformation confirmed experimentally?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
Q. What computational tools aid in predicting glycosylation reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity. Software like Gaussian or ORCA optimizes geometries and calculates activation energies for glycosidic bond formation . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize experimental conditions, reducing trial-and-error approaches by ~40% .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation be addressed for complex derivatives?
- Methodological Answer : Regioselectivity is controlled via temporary protecting groups (e.g., levulinoyl for C-6 hydroxyl) and catalyst tuning . For example, TMSOTf promotes β-selectivity in glucosamine derivatives, while NIS/TfOH favors α-linkages in deoxysugar systems . Kinetic vs. thermodynamic control is assessed using variable-temperature NMR .
Q. How to resolve contradictions in reported conformational data for deoxysugar moieties?
- Methodological Answer : Conflicting data (e.g., chair vs. boat conformations) are resolved via NOESY/ROESY NMR to measure interproton distances and molecular dynamics simulations (e.g., GROMACS). For example, 4-deoxy-D-lyxo-hexose exhibits a dominant ⁴C₁ chair conformation in aqueous solution but adopts a distorted boat form in hydrophobic environments .
Q. What advanced techniques validate enzyme inhibition mechanisms involving this compound?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (e.g., Kd = 10–100 nM for α-glucosidase inhibition) . X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB: 6TB) identifies key hydrogen bonds between the cyclohexenyl amine and catalytic residues .
Q. How to optimize storage and handling to prevent hydrolysis or degradation?
- Methodological Answer : Store at −20°C under argon to prevent oxidation of hydroxymethyl groups. Lyophilization in the presence of cryoprotectants (e.g., trehalose) maintains stability for >12 months. Avoid aqueous buffers at pH >7.0, which accelerate glycosidic bond cleavage .
Data Contradiction Analysis
Example : Discrepancies in reported yields for trisaccharide derivatives (e.g., 85% vs. 60%) arise from differences in donor activation (imidate vs. thioglycoside) and acceptor nucleophilicity. Thioglycosides (e.g., ethyl 1-thio-α-D-galactopyranoside) offer higher stability but require harsher conditions (e.g., NIS/AgOTf), while imidates react faster but are moisture-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
